Kainic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

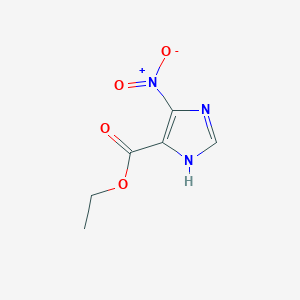

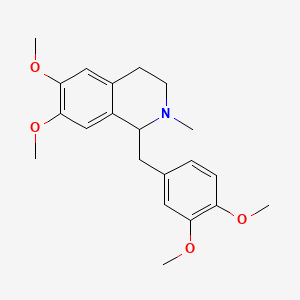

Kainic acid is a naturally occurring organic acid found in certain species of red seaweed, particularly in the genus Digenea. It was first isolated in 1953 by Japanese scientists from the seaweed Digenea simplex. This compound is known for its potent neuroexcitatory properties, acting as an agonist for kainate receptors, a subtype of ionotropic glutamate receptors in the central nervous system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Kainic acid can be synthesized through various methods. One common synthetic route involves the use of a tritiated Wittig reagent. The synthesis typically includes steps such as the protection of functional groups, formation of key intermediates, and final deprotection to yield this compound. For example, the synthesis may involve the following steps:

- Protection of the amino group using Boc-ON in a dioxane/water mixture at room temperature.

- Formation of a key intermediate through reactions with methanol and ozone.

- Final deprotection using trifluoroacetic acid followed by neutralization with sodium hydroxide .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the red seaweed Digenea simplex. The extraction process includes drying the seaweed, followed by solvent extraction and purification steps to isolate this compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Kainic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups of this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ozone and other peroxides.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often involve nucleophiles like organolithium reagents.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and applications .

Aplicaciones Científicas De Investigación

Kainic acid has numerous applications in scientific research, particularly in the fields of neuroscience and pharmacology. Some key applications include:

Neuroscience Research: this compound is used to create animal models of neurological disorders, such as epilepsy and neurodegenerative diseases.

Pharmacological Studies: this compound is used to investigate the role of kainate receptors in the central nervous system.

Cellular Studies: this compound is used in primary neuronal cell cultures and acute brain slice preparations to study excitotoxicity and neuroprotection.

Mecanismo De Acción

Kainic acid exerts its effects by binding to kainate receptors, a subtype of ionotropic glutamate receptors. These receptors are ligand-gated ion channels that, when activated by this compound, allow the influx of sodium ions into the neuron, leading to depolarization and excitatory postsynaptic potentials. In high concentrations, this compound can cause excitotoxicity, leading to neuronal death .

Comparación Con Compuestos Similares

Kainic acid is structurally similar to other excitatory amino acids, such as glutamic acid and domoic acid. it is unique in its high affinity for kainate receptors. Similar compounds include:

Glutamic Acid: A major excitatory neurotransmitter in the central nervous system.

Domoic Acid: Another marine-derived excitatory amino acid that binds to kainate receptors but has a different toxicity profile.

Dysiherbaine: A sponge-derived excitatory amino acid that also targets kainate receptors.

This compound’s specificity for kainate receptors and its potent neuroexcitatory properties make it a valuable tool in neuroscience research, distinguishing it from other similar compounds .

Propiedades

Número CAS |

59905-23-6 |

|---|---|

Fórmula molecular |

C10H15NO4 |

Peso molecular |

213.23 g/mol |

Nombre IUPAC |

(2R,3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9+/m0/s1 |

Clave InChI |

VLSMHEGGTFMBBZ-LKEWCRSYSA-N |

SMILES |

CC(=C)C1CNC(C1CC(=O)O)C(=O)O |

SMILES isomérico |

CC(=C)[C@H]1CN[C@H]([C@H]1CC(=O)O)C(=O)O |

SMILES canónico |

CC(=C)C1CNC(C1CC(=O)O)C(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-[(3-hydroxyanilino)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B7765341.png)

![1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B7765347.png)

![[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-methylazanium;chloride](/img/structure/B7765375.png)

![(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B7765379.png)

![2-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)amino]acetic acid](/img/structure/B7765390.png)

![2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-1H-pteridin-4-one](/img/structure/B7765409.png)